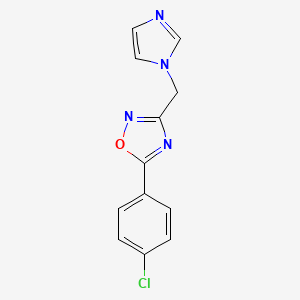![molecular formula C17H21N3O B7548610 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone](/img/structure/B7548610.png)
1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone, also known as MPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
作用機序
The mechanism of action of 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone involves its binding to the dopamine transporter, which prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in extracellular dopamine levels, which can have a variety of effects on the brain, depending on the specific brain region and the concentration of dopamine.
Biochemical and Physiological Effects:
1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone has been found to have a variety of biochemical and physiological effects. In addition to its effects on dopamine levels, 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone has been found to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine. 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone in lab experiments is its potency and selectivity. 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone has been found to be highly selective for the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various biological processes. However, one of the limitations of using 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone is its potential toxicity. 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone has been found to be toxic at high concentrations, which may limit its use in certain experimental settings.
将来の方向性
There are many future directions for research on 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone. One area of research is the development of new analogs of 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone with improved potency and selectivity. Another area of research is the use of 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Finally, there is a need for further research on the potential toxicity of 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone, as well as its long-term effects on the brain and other organs.
合成法
The synthesis of 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone involves the reaction of 4-phenylpiperazine with 1-methyl-2-pyridone in the presence of a base catalyst. The resulting compound is then purified through a series of chromatography steps to obtain the final product. This method has been optimized to produce high yields of 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone with high purity, making it suitable for large-scale production.
科学的研究の応用
1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone is in the field of neuroscience. 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone has been found to be a potent inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone a valuable tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
1-methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-18-8-7-15(13-17(18)21)14-19-9-11-20(12-10-19)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBXBYKSHURMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)aniline](/img/structure/B7548533.png)
![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7548538.png)
![N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide](/img/structure/B7548545.png)
![N~2~-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7548550.png)
![N~1~-cyclohexyl-4-[(dimethylamino)methyl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B7548551.png)

![N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide](/img/structure/B7548576.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone](/img/structure/B7548578.png)

methanone](/img/structure/B7548601.png)

![2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline](/img/structure/B7548617.png)
